molecular formula C₂₈H₃₆FN₃O₁₂S B1158092 ent-Rosuvastatin Acyl-β-D-glucuronide

ent-Rosuvastatin Acyl-β-D-glucuronide

Cat. No.: B1158092
M. Wt: 657.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-Rosuvastatin Acyl-β-D-glucuronide is a characterized metabolite of Rosuvastatin, a potent lipid-lowering agent from the statin class of medications. Rosuvastatin itself functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition is the rate-limiting step in hepatic cholesterol synthesis, resulting in reduced production of mevalonic acid. The subsequent decrease in intrahepatic cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, stimulating the catabolism of LDL cholesterol from the bloodstream and effectively lowering plasma lipid levels . Acyl glucuronide metabolites, such as this compound, are of significant interest in pharmaceutical and metabolic research. They are formed in the body during Phase II metabolism via glucuronidation and are known to be chemically reactive. This reactivity associates them with idiosyncratic drug toxicity (IDT), making them a critical focus for metabolite safety testing . Studying this specific metabolite is essential for understanding the full metabolic profile and safety of Rosuvastatin, aiding in the investigation of potential drug-drug interactions and the mechanisms behind rare adverse effects. This product is intended solely for laboratory research applications. It is ideal for use as an analytical reference standard in mass spectrometry, for in vitro metabolic stability assays, and for investigating the enzymatic hydrolysis of acyl glucuronides, which can involve enzymes like esterase and β-glucuronidase . This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₂₈H₃₆FN₃O₁₂S

Molecular Weight

657.66

Synonyms

1-[(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate] β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Drug Interactions

  • Uptake and Transport Mechanisms :
    • Research indicates that ent-Rosuvastatin Acyl-β-D-glucuronide interacts with various organic anion transporting polypeptides (OATPs), which are crucial for hepatic uptake. Studies have shown that polymorphisms in OATP transporters can significantly affect the systemic exposure of statins, including rosuvastatin and its glucuronides .
    • The sandwich-cultured hepatocyte model has been employed to study the hepatobiliary transport of this metabolite, providing insights into its absorption and elimination pathways .
  • Impact on Cytochrome P450 Enzymes :
    • Unlike other statins, this compound does not significantly inhibit cytochrome P450 2C8 activity, which is critical for drug metabolism. This characteristic may reduce the risk of drug-drug interactions compared to other statins .

Toxicological Studies

  • Hepatotoxicity Assessment :
    • The formation of acyl glucuronides has been linked to potential hepatotoxic effects. Studies have indicated that while some acyl glucuronides exhibit reactivity with protein nucleophiles, leading to toxicity, this compound has shown a lower propensity for such interactions . This suggests a favorable safety profile in comparison to other drugs that form reactive metabolites.
  • Comparative Toxicology :
    • Comparative studies have examined the differences in toxicity profiles among various non-steroidal anti-inflammatory drugs (NSAIDs) and statins. The findings suggest that structural modifications in drugs can influence their metabolic pathways and associated toxicities .

Clinical Applications

  • Efficacy in Lipid Management :
    • Clinical trials have demonstrated that rosuvastatin significantly reduces low-density lipoprotein cholesterol (LDL-C) levels more effectively than atorvastatin. The role of this compound in achieving these lipid-lowering effects is critical, as it is one of the primary metabolites contributing to the overall efficacy of rosuvastatin therapy .
  • Patient Tolerability :
    • Both ent-Rosuvastatin and its acyl glucuronide are well tolerated among patients, with low incidences of serious adverse events reported in clinical settings . This highlights the importance of understanding the pharmacokinetics of this metabolite for optimizing treatment regimens.

Data Summary Table

Application AreaFindingsReferences
PharmacokineticsInvolvement with OATP transporters; minimal CYP2C8 inhibition
ToxicologyLower reactivity compared to other acyl glucuronides; favorable safety profile
Clinical EfficacySignificant LDL-C reduction; better tolerability compared to atorvastatin

Q & A

Q. What enzymatic pathways are involved in the hepatic synthesis of ent-Rosuvastatin Acyl-β-D-glucuronide, and how can these be experimentally validated?

this compound is formed via glucuronidation mediated by uridine diphosphate glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A3, and UGT2B7. To validate this, researchers can:

  • Use human liver microsomes (HLMs) or recombinant UGT isoforms to assess metabolic activity.
  • Employ chemical inhibitors (e.g., β-estradiol for UGT1A1) to identify specific UGT contributions.
  • Quantify metabolite formation via LC-MS/MS with stable isotope-labeled internal standards .

Q. What are the critical stability considerations for handling this compound in laboratory settings?

Acyl glucuronides are pH- and temperature-sensitive. Key protocols include:

  • Sample storage : Store at -80°C in amber vials to minimize hydrolysis and acyl migration. Avoid freeze-thaw cycles .
  • Buffer selection : Use phosphate-buffered saline (pH 7.4) during in vitro assays to mimic physiological conditions.
  • Rapid processing : Centrifuge biological samples (e.g., plasma, urine) immediately post-collection to prevent enzymatic degradation .

Q. Which analytical methods are optimal for quantifying this compound in complex biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides high sensitivity (LOQ: 0.1–1 ng/mL) and specificity. Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid .
  • Solid-phase extraction (SPE) : Prior to LC-MS/MS, use Strata-X cartridges for sample cleanup, achieving >85% recovery from urine or feces .
  • Isomer differentiation : Employ HILIC chromatography to resolve β-1-O-acyl isomers from α-anomers .

Advanced Research Questions

Q. How does this compound mediate drug-drug interactions (DDIs) via enzyme inhibition?

  • CYP2C8 inhibition : Similar to clopidogrel acyl-β-D-glucuronide, ent-Rosuvastatin’s metabolite may inhibit CYP2C8 through covalent binding to the enzyme’s active site. Validate via:
  • Fluorescent probes (e.g., amodiaquine N-deethylation) in HLMs.
  • Docking simulations : Use Schrödinger Suite to model metabolite-enzyme interactions, focusing on thiophene-heme proximity .
    • OATP1B1 transport inhibition : Assess using HEK293 cells overexpressing OATP1B1. Measure IC50 values for cerivastatin uptake inhibition .

Q. What experimental models best predict the in vivo toxicological potential of this compound?

  • Protein adduct formation : Incubate the metabolite with human serum albumin (HSA) at 37°C for 24–72 hours. Detect adducts via:
  • Western blotting with anti-acyl glucuronide antibodies.
  • ELISA to quantify adduct-specific immune responses .
    • Genotoxicity assays : Use HepG2 cells to assess DNA damage via Comet assay or γ-H2AX foci quantification after 48-hour exposure .

Q. How can contradictory data on the pharmacological activity of acyl glucuronides (e.g., TRPA1 antagonism) be resolved?

  • Structure-activity relationship (SAR) studies : Compare this compound with inactive analogs (e.g., indomethacin acyl glucuronide). Key parameters:
  • Electrophilic reactivity : Measure thiol-trapping capacity using glutathione (GSH) depletion assays.
  • Molecular dynamics : Simulate TRPA1 binding using GROMACS, focusing on steric hindrance from glucuronic acid .
    • Species-specific differences : Test metabolite activity in human vs. rodent TRPA1-transfected HEK293 cells to identify interspecies variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.